6-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Benzofuran Regioisomer Tubulin polymerization

6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide (CAS 1207029-59-1, molecular formula C₁₇H₁₇N₃O₄, MW 327.34 g/mol) is a synthetic small molecule that merges a 6-methoxy-3-methylbenzofuran-2-carboxamide core with an N-ethyl-6-oxopyridazin-1(6H)-yl side chain. The compound falls within the structural scope of EP 2518063 B1, a patent assigned to the Sloan-Kettering Institute for Cancer Research that claims pyridazinone- and furan-containing compounds as potential anticancer agents.

Molecular Formula C17H17N3O4
Molecular Weight 327.34
CAS No. 1207029-59-1
Cat. No. B2591186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
CAS1207029-59-1
Molecular FormulaC17H17N3O4
Molecular Weight327.34
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCN3C(=O)C=CC=N3
InChIInChI=1S/C17H17N3O4/c1-11-13-6-5-12(23-2)10-14(13)24-16(11)17(22)18-8-9-20-15(21)4-3-7-19-20/h3-7,10H,8-9H2,1-2H3,(H,18,22)
InChIKeyDLPDSXQWPAERAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide (CAS 1207029-59-1): Chemical Identity, Patent Lineage, and Procurement Context


6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide (CAS 1207029-59-1, molecular formula C₁₇H₁₇N₃O₄, MW 327.34 g/mol) is a synthetic small molecule that merges a 6-methoxy-3-methylbenzofuran-2-carboxamide core with an N-ethyl-6-oxopyridazin-1(6H)-yl side chain . The compound falls within the structural scope of EP 2518063 B1, a patent assigned to the Sloan-Kettering Institute for Cancer Research that claims pyridazinone- and furan-containing compounds as potential anticancer agents [1]. Its dual heterocyclic architecture—combining a benzofuran ring system with a pyridazinone moiety—places it at the intersection of two pharmacologically privileged scaffolds, making it a candidate of interest for medicinal chemistry programs targeting tubulin polymerization, kinase inhibition, or related oncology pathways.

Why Generic Substitution Fails for 6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide: Structural Determinants That Preclude In-Class Interchangeability


Within the benzofuran-2-carboxamide – pyridazinone hybrid class, subtle structural modifications produce non-interchangeable pharmacological profiles. The target compound's substitution pattern—a methoxy group at the 6-position of the benzofuran ring combined with a 3-methyl substituent and a two-carbon ethyl linker to the pyridazinone—is distinct from its closest analogs. The regioisomer bearing a 7-methoxy group (7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide) relocates the electron-donating methoxy substituent to a different position on the benzofuran scaffold, altering both electronic distribution and steric accessibility at the putative tubulin-binding interface . The des-methyl analogue N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide lacks the 3-methyl group entirely, removing a key hydrophobic contact point. The three-carbon linker variant N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide extends the spacer between the benzofuran and pyridazinone rings, which can affect conformational flexibility and binding pose. In class-level inference from the EP 2518063 patent family, minor positional changes in substituents on benzofuran-pyridazinone hybrids have been reported to modulate antiproliferative potency [1]. Without head-to-head comparative data, a scientific user cannot assume that any of these analogs will replicate the target compound's activity fingerprint.

Quantitative Differentiation Evidence for 6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide: A Comparator-Anchored Procurement Guide


Regioisomeric Methoxy Positioning: 6-OCH₃ vs. 7-OCH₃ on the Benzofuran Scaffold

The target compound places a methoxy substituent at the 6-position of the benzofuran ring. Its closest regioisomer, 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, carries the methoxy at the 7-position. In benzofuran-based tubulin polymerization inhibitors, the position of the methoxy group on the benzofuran ring has been shown to influence antiproliferative activity; a class-level review of benzofuran derivatives indicates that 6-methoxy substitution is associated with distinct tubulin-binding conformations compared to 7-methoxy substitution . No direct head-to-head comparison between these two specific compounds has been published, but the structural difference is sufficient to preclude assumption of pharmacological equivalence.

Benzofuran Regioisomer Tubulin polymerization Medicinal chemistry

Presence vs. Absence of the 3-Methyl Substituent on Benzofuran

The target compound bears a methyl group at the 3-position of the benzofuran core. The des-methyl analogue N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide lacks this substituent. In the context of colchicine-site tubulin inhibitors, the presence of a 3-methyl group on the benzofuran ring has been reported to enhance hydrophobic interactions within the binding pocket, contributing to improved antiproliferative activity in certain cancer cell lines . While no direct comparative IC₅₀ data are available for this specific pair of compounds, the structural difference represents a key pharmacophoric feature that cannot be substituted away without potential loss of activity.

Benzofuran Methyl substitution SAR Hydrophobic contact

Linker Length: Ethyl (C2) vs. Propyl (C3) Spacer Between Benzofuran and Pyridazinone

The target compound employs a two-carbon ethyl linker connecting the benzofuran carboxamide nitrogen to the pyridazinone ring. A structurally related analog, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide, features a three-carbon propyl linker. In computational docking studies of pyridazinone-containing ligands, linker length has been shown to modulate the distance and orientation of the pyridazinone ring relative to key hydrogen-bonding residues in the target protein . No direct comparative biological data exist for this specific pair, but the difference in chain length is expected to alter the conformational ensemble accessible to the molecule.

Linker length Conformational flexibility Pyridazinone SAR

Patent-Covered Structural Space and Antiproliferative Activity Class Inference

European Patent EP 2518063 B1 (Sloan-Kettering Institute for Cancer Research) claims pyridazinone and furan-containing compounds of formula (I) and (II) for use in treating cancer [1]. The target compound falls within the generic structural scope of this patent, which reports that exemplified compounds exhibit antiproliferative activity against cancer cell lines. However, the patent does not provide compound-specific IC₅₀ values for 6-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide. This patent linkage provides a class-level inference of anticancer potential but does not constitute quantitative differentiation from other compounds within the same patent family.

Patent Antiproliferative Pyridazinone Benzofuran Oncology

Optimal Research Application Scenarios for 6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Benzofuran-Pyridazinone Tubulin Polymerization Inhibitors

This compound is best deployed as a probe to interrogate the role of the 6-methoxy-3-methylbenzofuran motif in tubulin polymerization inhibition. Its structural distinction from the 7-methoxy regioisomer and the des-methyl analogue makes it a valuable tool for mapping the pharmacophoric requirements of the colchicine-binding site on tubulin . Researchers can use it to establish whether the 6-OCH₃/3-CH₃ substitution pattern confers superior binding compared to alternative substitution patterns.

Medicinal Chemistry Lead Optimization Programs Building on the EP 2518063 Patent Landscape

Given its inclusion within the structural scope of EP 2518063 B1 (Sloan-Kettering), this compound serves as a starting point for lead optimization campaigns targeting cancer indications claimed in the patent [1]. Its combination of a benzofuran core and a pyridazinone side chain provides two independent vectors for chemical modification, enabling systematic exploration of structure-activity relationships around a scaffold with a documented, albeit class-level, patent linkage to antiproliferative activity.

Comparator Benchmarking Against Pyridazinone-Containing Reference Compounds

The compound is suited for use as a structurally defined comparator in cross-study benchmarking against other pyridazinone-containing antiproliferative agents. Its well-defined substitution pattern—6-methoxy, 3-methyl, ethyl linker—provides a fixed reference point for assessing the impact of linker length (C2 vs. C3) and regioisomeric methoxy placement on biological outcomes . This application is particularly relevant when evaluating newly synthesized analogs for which no internal reference standard exists.

In Vitro Oncology Panel Screening with Structural Comparator Controls

When screened against the NCI-60 or similar oncology cell line panels, this compound should be run in parallel with its closest structural analogs (7-methoxy regioisomer, des-methyl analogue, and propyl-linker variant) to generate the head-to-head comparative data that are currently absent from the public domain . Such a panel would immediately establish whether the 6-methoxy-3-methyl-ethyl-linker configuration offers a potency advantage over alternative substitution patterns in specific cancer histotypes.

Quote Request

Request a Quote for 6-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.